molecular formula C10H15ClN2O2 B2692101 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 2310144-69-3

2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No.: B2692101
CAS No.: 2310144-69-3
M. Wt: 230.69
InChI Key: PHPJXEDRIFYAGI-UHFFFAOYSA-N
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Description

2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a synthetic organic compound It features a benzodiazole ring system, which is a fused bicyclic structure containing both benzene and diazole rings

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its benzodiazole core is a common motif in many bioactive molecules, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The benzodiazole ring system is known for its presence in various drugs, including those with anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved by reacting o-phenylenediamine with acetic acid derivatives under acidic conditions.

    Methylation: The next step involves the methylation of the benzodiazole ring. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the methylated benzodiazole with chloroacetic acid under basic conditions.

    Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzodiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the diazole ring, potentially converting it to a more saturated form. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety. Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of more saturated benzodiazole derivatives.

    Substitution: Formation of various substituted acetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
  • 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPJXEDRIFYAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(=O)O)CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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